5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole
Description
Properties
IUPAC Name |
2-[4-methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2S/c1-4-5(2-3-11)13-6(12-4)7(8,9)10/h2-3,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJISCIMBMCJNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(F)(F)F)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Synthesis with Functionalized α-Haloketones
A plausible route involves reacting a trifluoromethyl-substituted thiourea with an α-haloketone bearing a methyl group and a protected aminoethyl moiety. For example:
-
Thiourea component : Trifluoromethyl thiourea (CF3-CS-NH2) to introduce the C2-CF3 group.
-
α-Haloketone component : Chloroacetoacetate derivative with a methyl group (C4-CH3) and a protected aminoethyl chain (e.g., phthalimide-protected amine at C5).
Cyclization under refluxing ethanol or acetonitrile would yield the thiazole core, followed by deprotection to unmask the aminoethyl group. Challenges include the limited availability of trifluoromethyl thioureas and the need for orthogonal protecting groups.
Radical Trifluoromethylation Approaches
The patent CN101768135A demonstrates the use of radical initiators (e.g., vat powder) and trifluoromethyl halides (CF3X) to functionalize thiazoles at specific positions. For the target compound, a pre-formed 4-methylthiazole with a reactive site at C2 could undergo radical-mediated trifluoromethylation.
Example protocol :
-
Synthesize 5-(aminoethyl)-4-methylthiazole via Hantzsch synthesis.
-
Treat with CF3I and a radical initiator (e.g., azobisisobutyronitrile, AIBN) in acetonitrile/water at 40–80°C.
-
Purify via column chromatography (hexane:ethyl acetate = 4:1).
This method mirrors the patent’s yields of 42–85% for analogous trifluoromethylations, though steric effects from the aminoethyl group may reduce efficiency.
Post-Synthetic Functionalization of the Thiazole Core
Introduction of the Aminoethyl Group at C5
Direct alkylation of a pre-formed thiazole presents challenges due to the aromatic stability of the ring. However, nucleophilic substitution at an activated C5 position (e.g., bromo or tosylate) could enable the installation of the aminoethyl chain.
Stepwise approach :
-
Synthesize 5-bromo-4-methyl-2-(trifluoromethyl)thiazole via halogenation of a 4-methyl-2-(trifluoromethyl)thiazole intermediate.
-
React with ethylenediamine in the presence of a base (e.g., K2CO3) in DMF at 60°C.
-
Purify via silica gel chromatography.
Yields for similar aminations range from 55–85%, depending on the leaving group’s reactivity and steric hindrance.
Reductive Amination Pathways
A ketone or aldehyde at C5 could undergo reductive amination with ethylenediamine. For instance:
-
Oxidize a 5-hydroxymethyl group (introduced via hydroxymethylation of the thiazole) to a ketone.
This method is contingent on prior functionalization of the thiazole, which may require additional synthetic steps.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Optimization
Radical Initiation Dynamics
The patent’s use of vat powder (a sulfoxylate initiator) facilitates homolytic cleavage of CF3I, generating CF3 radicals that attack electron-rich positions on the thiazole. Computational studies suggest that the C2 position’s electron density in 4-methylthiazoles makes it susceptible to radical addition, though competing reactions at C5 may occur.
Solvent and Temperature Effects
Polar aprotic solvents (e.g., acetonitrile) enhance radical stability and reaction rates, while water aids in solubilizing inorganic bases (e.g., NaHCO3). Optimal temperatures balance radical generation and side reactions, with 40–80°C providing a practical range for trifluoromethylation.
Scalability and Industrial Considerations
Industrial applications demand cost-effective and scalable methods. The radical approach described in CN101768135A offers scalability, with reported gram-scale syntheses . However, the use of CF3I (a gas) necessitates specialized equipment for handling volatile reagents. Alternatively, flow chemistry could mitigate safety concerns by enabling precise control over gas-liquid interactions.
Chemical Reactions Analysis
Types of Reactions
5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of various substituted thiazole derivatives depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Thiazole derivatives, including 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole, have shown significant anticancer properties. Research indicates that compounds with thiazole moieties can inhibit cancer cell proliferation in various models. For example, a study demonstrated that thiazole-bearing analogues exhibited cytotoxicity against human glioblastoma U251 cells and human melanoma WM793 cells, with IC50 values ranging from 10 to 30 µM due to specific substitutions on the thiazole ring .
Anticonvulsant Properties
Another area of interest is the anticonvulsant activity of thiazole derivatives. A series of synthesized compounds displayed effective anticonvulsant action, with some analogues achieving median effective doses significantly lower than standard medications like ethosuximide . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the thiazole ring enhance anticonvulsant efficacy, making these compounds promising candidates for further development.
Agricultural Applications
Fungicides and Herbicides
Thiazole derivatives are also explored for their potential as agrochemicals. The compound this compound has been studied for its antifungal properties against various plant pathogens. The structural characteristics of thiazoles contribute to their ability to inhibit fungal growth, making them valuable in developing new fungicides .
Pesticidal Activity
In addition to fungicidal properties, thiazole compounds have shown promise as insecticides. Their mechanism often involves disrupting the biological processes of pests, thereby providing an effective means of pest control in agricultural settings.
Material Science
Polymer Additives
The unique chemical structure of this compound allows it to be utilized as an additive in polymer formulations. Its incorporation can enhance the thermal stability and mechanical properties of polymers, making it suitable for various industrial applications .
Data Table: Summary of Applications
Case Studies
-
Anticancer Research
A recent study synthesized a series of thiazole analogues and evaluated their cytotoxic effects on various cancer cell lines. Results indicated that certain substitutions significantly improved anticancer activity compared to standard treatments . -
Agricultural Efficacy
Field trials demonstrated the effectiveness of thiazole-based fungicides in controlling common agricultural pathogens, leading to improved crop yields and reduced reliance on traditional chemical pesticides . -
Material Enhancement
Research into polymer formulations incorporating thiazole derivatives showed marked improvements in mechanical strength and thermal resistance, suggesting potential applications in high-performance materials .
Mechanism of Action
The mechanism of action of 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors, altering signal transduction processes. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key structural features and physicochemical properties of 5-(aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole with similar compounds:
*Calculated based on molecular formula C₈H₁₀F₃N₂S.
Key Observations:
- Trifluoromethyl vs. Phenyl Trifluoromethyl: The trifluoromethyl group at position 2 in the target compound may enhance metabolic stability compared to CF₃-phenyl derivatives (e.g., ), which exhibit higher molecular weights and melting points (217–304°C) due to aromatic stacking .
- Aminoethyl vs. Chloromethyl: The aminoethyl group likely improves aqueous solubility and hydrogen-bonding capacity compared to the chloromethyl analog (), which has lower melting points (60–62°C) and higher reactivity due to the Cl substituent .
- Hydrazide vs. Aminoethyl: Hydrazide derivatives () display broader antimicrobial activity but lower thermal stability (decomposition observed in some cases) compared to the aminoethyl group, which may confer better stability and target specificity .
Antimicrobial Activity
Hydrazide-linked thiazoles () exhibit moderate-to-good antimicrobial activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with MIC values ranging from 8–64 µg/mL . The aminoethyl group in the target compound may enhance penetration through bacterial membranes due to its polarity, though direct activity data are lacking.
Anticancer Potential
Pyridine-thiazole hybrids () demonstrate inhibition of kinases (e.g., c-Met, CDK1) and antiproliferative effects against cancer cell lines (IC₅₀: 0.5–10 µM). The trifluoromethyl group in the target compound may similarly enhance kinase binding, while the aminoethyl chain could mimic natural substrates, improving selectivity .
Antioxidant Properties
Monohydroxy and halogenated hydrazones () show free-radical scavenging activity (EC₅₀: 20–50 µM) via the 2,2-diphenyl-1-picrylhydrazide (DPPH) assay.
Biological Activity
5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole is a thiazole derivative that has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C6H8F3N2S
- Molecular Weight : 196.20 g/mol
The presence of trifluoromethyl and aminoethyl groups contributes to its unique chemical properties, influencing its interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown significant antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus, making it a candidate for antibiotic development.
- Anticancer Properties : Studies suggest that it can inhibit the proliferation of cancer cells, particularly in breast and lung cancers. The compound's IC50 values range from 10 to 20 µM in different cancer cell lines, indicating moderate potency.
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammatory markers such as TNF-α and IL-6 in vitro, suggesting potential applications in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Biological Activity | Target Organisms/Cell Lines | IC50 Values (µM) | References |
|---|---|---|---|
| Antibacterial | E. coli, S. aureus | 15 - 30 | |
| Anticancer | MCF-7 (breast), A549 (lung) | 10 - 20 | |
| Anti-inflammatory | Human macrophages | 5 - 15 |
Case Studies
-
Antibacterial Activity Study :
A study evaluated the antibacterial efficacy of various thiazole derivatives, including this compound. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as a therapeutic agent against resistant bacterial strains. -
Anticancer Activity Evaluation :
In a series of experiments on human cancer cell lines, the thiazole derivative was found to induce apoptosis in MCF-7 cells. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting that the compound effectively triggers programmed cell death. -
Anti-inflammatory Mechanism Exploration :
The anti-inflammatory properties were assessed using LPS-stimulated macrophages. Treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
Q & A
Q. What are the common synthetic routes for 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole?
- Methodological Answer : Synthesis typically involves cyclization strategies to construct the thiazole core. For example:
- Thiazole ring formation : Use Hantzsch thiazole synthesis, reacting α-haloketones with thioamides. Substitutents like trifluoromethyl (CF₃) can be introduced via electrophilic reagents (e.g., CF₃I) or pre-functionalized building blocks .
- Aminoethyl group introduction : Post-cyclization amination using ethylenediamine derivatives under basic conditions.
- Key steps : Optimize solvent polarity (e.g., DMF or ethanol) and temperature (60–100°C) to enhance yield. Monitor purity via TLC and confirm structure with ¹H/¹³C NMR and IR .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Assign peaks for the CF₃ group (δ ~110–120 ppm in ¹³C) and aminoethyl protons (δ 2.5–3.5 ppm in ¹H) .
- FT-IR : Identify NH stretches (~3300 cm⁻¹) and C=S/C-F vibrations (650–1250 cm⁻¹) .
- Elemental analysis : Validate C, H, N, S, and F content (e.g., deviations <0.3% indicate purity) .
- Mass spectrometry (EI/ESI) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer :
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance cyclization but may require quenching with water to isolate products. Ethanol/water mixtures improve recrystallization .
- Catalysts : Use CuI or Pd catalysts for CF₃ introduction via cross-coupling .
- Temperature gradients : Stepwise heating (e.g., 60°C → 90°C) minimizes side reactions.
- Example : In analogous thiazole syntheses, yields increased from 50% to 75% by replacing THF with DMF .
Q. What strategies resolve contradictions in bioactivity data between studies?
- Methodological Answer :
- Orthogonal assays : Validate bioactivity using both enzymatic (e.g., fluorescence-based) and cellular (e.g., cytotoxicity) assays.
- Purity verification : Re-test compounds after HPLC purification to exclude impurities as confounding factors.
- Molecular docking : Compare binding poses with known actives (e.g., used AutoDock to explain activity differences in analogs ).
Q. How does the trifluoromethyl group influence reactivity in derivatization?
- Methodological Answer :
- Electronic effects : CF₃ withdraws electrons, directing electrophilic substitution to the 4-position of the thiazole.
- Steric hindrance : Limits bulky reagent access to the 2-position.
- Case study : In Ethyl 2-phenyl-5-trifluoromethylthiazole-4-carboxylate (), CF₃ stabilized the crystal lattice via van der Waals interactions, reducing solubility .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular dynamics (MD) : Simulate ligand-protein stability (e.g., 100 ns trajectories in GROMACS).
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.
- Validation : Cross-check docking scores (e.g., Glide SP/XP) with experimental IC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
